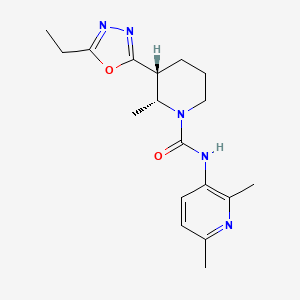![molecular formula C9H16N4O4S B7354676 (2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid](/img/structure/B7354676.png)
(2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. This compound is also referred to as MTSES, and it is a sulfhydryl-modifying reagent that has been used to study the function of proteins and enzymes.
作用機序
The mechanism of action of (2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid involves the modification of sulfhydryl groups in proteins and enzymes. This modification can alter the function of these molecules, leading to changes in their activity, stability, and interactions with other molecules. Additionally, this compound can also affect the structure of proteins, leading to changes in their conformation and stability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein or enzyme being studied. However, in general, this compound can affect the activity, stability, and interactions of these molecules, leading to changes in their function. Additionally, this compound can also affect the structure of proteins, leading to changes in their conformation and stability.
実験室実験の利点と制限
One of the main advantages of using (2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid in lab experiments is its ability to modify sulfhydryl groups in proteins and enzymes. This modification can provide valuable insights into the function of these molecules and their role in various biological processes. Additionally, this compound is relatively easy to synthesize and can be used in a wide range of applications.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that its effects can be difficult to predict, and it may not be suitable for all types of proteins and enzymes. Additionally, this compound can also have non-specific effects on other molecules, leading to potential confounding results.
将来の方向性
There are several future directions for the use of (2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid in scientific research. One potential direction is the development of new drugs and therapies based on its ability to modify sulfhydryl groups in proteins and enzymes. Additionally, this compound could be used to study the role of these molecules in various disease states, such as cancer and neurodegenerative disorders. Finally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
合成法
(2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid can be synthesized by reacting 2-methyl-4-nitroimidazole with sodium hydride, followed by reaction with chloroacetic acid. The resulting product can then be treated with triethylamine and methanesulfonyl chloride to obtain the final product.
科学的研究の応用
(2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid has been used in various scientific research applications. One of the most significant applications of this compound is in the study of protein function. It has been used to study the role of sulfhydryl groups in proteins and enzymes, as well as to investigate the effects of protein modifications on their function. Additionally, this compound has been used in the study of ion channels, transporters, and receptors, as well as in the development of new drugs and therapies.
特性
IUPAC Name |
(2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O4S/c1-4-6(2)8(9(14)15)12-18(16,17)7-5-10-13(3)11-7/h5-6,8,12H,4H2,1-3H3,(H,14,15)/t6-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJCVQPSGRVSCA-XPUUQOCRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=NN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NS(=O)(=O)C1=NN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,5S)-1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol](/img/structure/B7354597.png)

![1-(4-tert-butylpyrimidin-2-yl)-3-[(2S)-1-hydroxy-3-methylbutan-2-yl]urea](/img/structure/B7354612.png)


![2-[1-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]ethyl]-5-methyl-1,3-oxazole](/img/structure/B7354623.png)


![2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol](/img/structure/B7354664.png)
![methyl 3-[[(7S,8aS)-7-fluoro-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]methyl]benzoate](/img/structure/B7354668.png)
![(2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol](/img/structure/B7354671.png)
![(2R)-2-[(2,6-dimethylphenyl)methylamino]-3-phenylpropanoic acid](/img/structure/B7354679.png)
![(3aS)-2-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one](/img/structure/B7354691.png)
![[(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropyl]-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)methanone](/img/structure/B7354699.png)